CID 9847052

Descripción

Discovery and Development Timeline

Tianeptine sodium, a tricyclic antidepressant with a unique pharmacological profile, was first synthesized in the 1960s by the French Society of Medical Research (Société Française de Recherche Médicale). Patented in 1971, its core structure emerged from efforts to develop analogs of traditional tricyclic antidepressants (TCAs) while minimizing adverse effects. Initial clinical trials in the 1980s led to its approval in France in 1989 under the trade name Coaxil, followed by adoption in over 60 countries across Europe, Asia, and Latin America. Despite its global use, tianeptine sodium remains unapproved in the U.S., Canada, and Australia due to regulatory concerns about its opioid receptor activity.

The synthesis process evolved significantly over decades. Early methods involved condensation of 3,11-dichloro-6,11-dihydro-6-methyl-dibenzo[c,f]thiazepine-5,5-dioxide with ethyl 7-aminoheptanoate, followed by hydrolysis and salification. Modern improvements, such as spray-drying techniques, enhanced purity (99.8%) and yield (85%) while reducing production costs. These advancements facilitated large-scale manufacturing, with companies like Neuland Laboratories expanding production capacity in 2021.

Evolution of Research Focus

Early research classified tianeptine sodium as a serotonin reuptake enhancer, a paradoxical mechanism compared to selective serotonin reuptake inhibitors (SSRIs). Studies in the 1990s emphasized its ability to increase hippocampal neuroplasticity, reversing stress-induced dendritic atrophy in CA3 pyramidal neurons. By the 2000s, attention shifted to its glutamatergic effects, particularly modulation of NMDA and AMPA receptors, which stabilized synaptic plasticity in the amygdala and prefrontal cortex.

A landmark 2014 study revealed tianeptine’s activity as a μ-opioid receptor (MOR) agonist, with an EC₅₀ of 194 nM for G-protein activation. This discovery redefined its mechanism, linking antidepressant effects to opioidergic pathways rather than monoaminergic systems. Subsequent research identified its active metabolite, MC5, as a potent MOR agonist with a longer half-life (7.6 hours), explaining sustained efficacy despite tianeptine’s short elimination half-life (2.5–3 hours).

Paradigm Shifts in Understanding Tianeptine’s Mechanism

Tianeptine sodium challenges conventional antidepressant models through three key mechanisms:

Opioid Receptor Agonism :

Glutamate Modulation :

Neuroplasticity Restoration :

Challenges to the Monoaminergic Hypothesis of Depression

Tianeptine sodium’s efficacy despite minimal serotonin reuptake inhibition (SERT Kᵢ = 0.383 μM) undermines the monoaminergic hypothesis. Key contradictions include:

- Lack of Serotonergic Specificity : Unlike SSRIs, tianeptine enhances 5-HT uptake in the hippocampus but does not alter extracellular serotonin levels in the amygdala.

- Dopaminergic Effects : Potentiates D2/3 receptors in the mesolimbic pathway, increasing dopamine release without direct transporter inhibition.

- Stress Response Normalization : Reduces hypothalamic-pituitary-adrenal (HPA) axis hyperactivity by lowering corticotropin-releasing factor (CRF) in the paraventricular nucleus.

Propiedades

Número CAS |

30123-17-2 |

|---|---|

Fórmula molecular |

C21H25ClN2NaO4S |

Peso molecular |

459.9 g/mol |

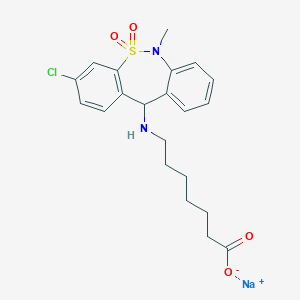

Nombre IUPAC |

sodium 7-[(3-chloro-6-methyl-5,5-dioxo-11H-benzo[c][2,1]benzothiazepin-11-yl)amino]heptanoate |

InChI |

InChI=1S/C21H25ClN2O4S.Na/c1-24-18-9-6-5-8-16(18)21(23-13-7-3-2-4-10-20(25)26)17-12-11-15(22)14-19(17)29(24,27)28;/h5-6,8-9,11-12,14,21,23H,2-4,7,10,13H2,1H3,(H,25,26); |

Clave InChI |

UDFCCNYPCCUJOO-UHFFFAOYSA-N |

SMILES isomérico |

CN1C2=CC=CC=C2C(C3=C(S1(=O)=O)C=C(C=C3)Cl)NCCCCCCC(=O)[O-].[Na+] |

SMILES canónico |

CN1C2=CC=CC=C2C(C3=C(S1(=O)=O)C=C(C=C3)Cl)NCCCCCCC(=O)O.[Na] |

Apariencia |

Assay:≥95%A crystalline solid |

Otros números CAS |

54317-11-2 169293-32-7 30123-17-2 |

Pictogramas |

Acute Toxic; Irritant; Health Hazard |

Números CAS relacionados |

66981-73-5 (Parent) 72797-41-2 (Parent) |

Sinónimos |

(3-chloro-6-methyl-5,5-dioxo-6,11-dihydrodibenzo(c,f)(1,2)thiazepin-11-yl)-7-aminoheptanoic acid coaxil Stablon tianeptine tianeptine, (+-)-isomer tianeptine, monosodium salt tianeptine, monosodium salt, (+-)-isome |

Origen del producto |

United States |

Métodos De Preparación

Method 2: Aniline-Mediated Coupling

This approach substitutes sodium nitrite with aniline, sodium acetate, and salicylic acid under reflux. While details are incomplete, the process likely involves nucleophilic aromatic substitution followed by ester hydrolysis.

Comparative Analysis of Synthetic Routes

Process Optimization and Industrial Considerations

Solvent Selection

Acetonitrile and ethanol are preferred due to their ability to dissolve both aromatic and aliphatic intermediates. Nitromethane, though effective in condensation, poses safety risks and is being phased out in favor of acetonitrile.

Análisis De Reacciones Químicas

Types of Reactions: Tianeptine sodium undergoes various chemical reactions, including oxidation, reduction, and substitution.

Common Reagents and Conditions:

Oxidation: Tianeptine sodium can be oxidized using reagents like hydrogen peroxide under controlled conditions.

Reduction: Reduction reactions can be carried out using reducing agents such as sodium borohydride.

Substitution: Substitution reactions often involve nucleophiles like amines or thiols.

Major Products: The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield sulfoxides or sulfones, while reduction can produce secondary amines .

Aplicaciones Científicas De Investigación

Tianeptine sodium has a wide range of scientific research applications:

Chemistry: It is used as a reference compound in analytical chemistry for studying serotonin reuptake mechanisms.

Biology: Tianeptine sodium is employed in neurobiological research to understand its effects on brain plasticity and stress response.

Medicine: It is primarily used to treat major depressive disorder and has shown efficacy in treating anxiety and irritable bowel syndrome.

Industry: Tianeptine sodium is used in the formulation of various pharmaceutical products, including sustained-release tablets and orodispersible films .

Mecanismo De Acción

Tianeptine sodium exerts its effects by modulating the activity of the serotonin transporter, enhancing serotonin reuptake. It also acts as an atypical agonist of the μ-opioid receptor, which may contribute to its antidepressant and anxiolytic effects. Additionally, tianeptine sodium modulates glutamate receptors, which play a role in its therapeutic effects .

Comparación Con Compuestos Similares

Table 1: Pharmacological Profiles of Tianeptine Sodium and Comparators

Key Differences :

- Serotonergic Action: Unlike TCAs/SSRIs, tianeptine enhances 5-HT uptake rather than inhibiting it, normalizing stress-induced synaptic deficits .

Table 2: Clinical Outcomes in Major Depression

Key Findings :

- Efficacy : Tianeptine matches amitriptyline and fluoxetine in short-term trials but shows superiority in reducing psychic anxiety .

- Safety : Minimal anticholinergic or cardiovascular effects, making it preferable for elderly patients .

- Abuse Potential: Case reports document tolerance, withdrawal, and high-dose misuse (up to 3,000 mg/day), particularly in individuals with opioid use history .

Comparison with Tianeptine Sulfate

Tianeptine sulfate, an unregulated analog sold online, differs pharmacokinetically and in usage patterns:

Q & A

Basic: What validated analytical methods are recommended for quantifying Tianeptine sodium in pharmaceutical formulations?

Methodological Answer:

The extraction visible spectrophotometry method is a validated approach for quantifying Tianeptine sodium in bulk and formulations . This method involves forming an ion-association complex with specific reagents, followed by absorbance measurement at defined wavelengths. Key validation parameters include:

- Linearity : Establish a calibration curve across the expected concentration range (e.g., 2–10 µg/mL).

- Accuracy : Validate via recovery studies (e.g., 98–102% recovery rates).

- Precision : Assess intra-day and inter-day variability (RSD < 2%).

- Specificity : Confirm no interference from excipients or degradation products.

Researchers should also cross-validate results with HPLC or LC-MS for confirmation, especially in complex matrices .

Advanced: How can discrepancies in reported Tianeptine sodium concentrations (free base vs. sodium salt) impact pharmacokinetic and toxicological interpretations?

Methodological Answer:

Discrepancies arise when analytical methods fail to distinguish between Tianeptine free base and its sodium salt. For example, a study initially reported blood concentrations of 2.1 mg/L and 8.9 mg/L for the sodium salt, which corrected to 2.0 mg/L and 8.4 mg/L for the free base after accounting for sodium mass . To mitigate errors:

- Standardization : Use certified reference materials specifying salt vs. free base forms.

- Documentation : Clearly state the form in methodology and results.

- Conversion Factors : Apply molar mass adjustments (e.g., Tianeptine sodium salt has a molecular weight 22.99 g/mol higher than the free base).

This precision is critical for dose-response studies and forensic toxicology interpretations .

Basic: What in vivo models are appropriate for studying Tianeptine sodium’s neuropharmacological effects?

Methodological Answer:

Rodent models (rats/mice) are widely used due to conserved neurobiological pathways. Key considerations include:

- Dose Regimens : Mimic human therapeutic doses (e.g., 12.5 mg/kg in rats for depression studies).

- Behavioral Assays : Use forced swim tests (FST) or tail suspension tests (TST) to evaluate antidepressant efficacy.

- Metabolic Profiling : Monitor hepatic cytochrome P450 activity to assess interspecies metabolic differences.

Human case studies of Tianeptine toxicity (e.g., blood concentrations up to 2.9 mg/L in DUID cases) highlight the need for translational models that replicate human pharmacokinetics .

Advanced: How can contradictory findings on Tianeptine’s mechanism of action (e.g., monoaminergic vs. glutamatergic effects) be reconciled through experimental redesign?

Methodological Answer:

Contradictions often stem from methodological variability. To address this:

- Systematic Reviews : Conduct meta-analyses of existing data to identify confounding variables (e.g., dose ranges, species-specific responses).

- Multi-Omics Approaches : Integrate transcriptomic, proteomic, and metabolomic data to map signaling pathways.

- Controlled Comparative Studies : Design experiments isolating variables (e.g., NMDA receptor antagonism vs. serotonin reuptake modulation).

Adopting the PICOT framework (Population, Intervention, Comparison, Outcome, Time) ensures structured hypothesis testing .

Basic: What ethical considerations are critical when designing human studies involving Tianeptine sodium given its abuse potential?

Methodological Answer:

- Informed Consent : Explicitly disclose risks of dependence and overdose (e.g., fatalities at 5.1–15.5 mg/L blood concentrations) .

- Screening Protocols : Exclude participants with substance use disorders.

- Data Monitoring : Implement real-time toxicology screening during trials.

Ethical frameworks should align with guidelines for Schedule IV substances, emphasizing participant safety and regulatory compliance .

Advanced: What statistical approaches optimize analysis of Tianeptine sodium’s dose-response relationships in heterogeneous populations?

Methodological Answer:

- Mixed-Effects Models : Account for inter-individual variability (e.g., age, CYP450 polymorphisms).

- Bayesian Hierarchical Modeling : Integrate prior pharmacokinetic data to refine posterior estimates.

- Sensitivity Analysis : Test robustness against outliers (e.g., extreme responders in toxicity studies).

Raw data should be archived in appendices, with processed datasets subjected to peer review for reproducibility .

Advanced: How should researchers address analytical challenges in distinguishing Tianeptine sodium from co-administered substances in forensic toxicology?

Methodological Answer:

- Chromatographic Separation : Use LC-MS/MS with optimized gradients to resolve Tianeptine from interferents (e.g., mitragynine, venlafaxine metabolites) .

- High-Resolution Mass Spectrometry (HRMS) : Confirm molecular ions (e.g., m/z 436.2 for Tianeptine sodium) and fragment patterns.

- Method Cross-Validation : Compare results across laboratories using standardized protocols.

Forensic case reports emphasize the need for comprehensive toxicology panels to detect polydrug interactions .

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

| Precursor scoring | Relevance Heuristic |

|---|---|

| Min. plausibility | 0.01 |

| Model | Template_relevance |

| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |

| Top-N result to add to graph | 6 |

Feasible Synthetic Routes

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Descargo de responsabilidad e información sobre productos de investigación in vitro

Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.